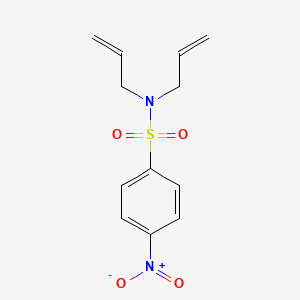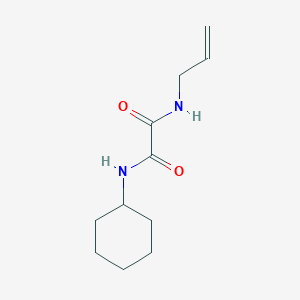
N,N-diallyl-4-nitrobenzenesulfonamide
Overview
Description
N,N-diallyl-4-nitrobenzenesulfonamide (DAS) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DAS is a sulfonamide derivative that has been found to possess a range of interesting biochemical and physiological properties. We will also list future directions for research on DAS.
Scientific Research Applications
Chemical Synthesis and Amine Protection
N,N-Diallyl-4-nitrobenzenesulfonamide has notable applications in the field of chemical synthesis. Studies have demonstrated its usefulness in the preparation and protection of amines. For instance, nitrobenzenesulfonamides, which are closely related to this compound, have been effectively used for the smooth alkylation of primary amines. This process results in the formation of N-alkylated sulfonamides in near-quantitative yields, showcasing their potential as versatile intermediates in the synthesis of secondary amines (Fukuyama et al., 1995). Similarly, studies have highlighted the role of nitrobenzenesulfonamides in the protection of amines, facilitating subsequent chemical transformations (Kan & Fukuyama, 2004).
Solid-Phase Synthesis Applications
This compound also finds its use in solid-phase synthesis. Polymer-supported benzenesulfonamides, derived from compounds like this compound, have been employed as key intermediates in various chemical transformations. These include rearrangements leading to the production of diverse privileged scaffolds, an application crucial in the development of new chemical entities (Fülöpová & Soural, 2015).
Conformational Studies
The molecular structure of related nitrobenzenesulfonamides has been a subject of study, particularly in understanding their conformational properties. Such research is vital in elucidating the behavior of these compounds under different physical conditions, which can impact their reactivity and interaction with other molecules (Giricheva et al., 2011).
Analytical Chemistry Applications
In analytical chemistry, derivatives of nitrobenzenesulfonamides have been used as reagents. For example, sodium N-bromo-p-nitrobenzenesulfonamide, a closely related compound, has been utilized as an oxidizing titrant in various analytical procedures. Its effectiveness in the direct titration of substances like ascorbic acid and glutathione highlights its potential in analytical methodologies (Gowda et al., 1983).
Biological Applications
In the biological context, nitrobenzenesulfonamides have been explored for their inhibitory action against bacterial biofilms. This is particularly significant as biofilms pose challenges in medical and industrial settings due to their resistance to conventional treatments. Studies have shown that certain derivatives of nitrobenzenesulfonamides can effectively inhibit the biofilms of bacterial strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
Spectroscopic Analysis
The vibrational spectroscopic properties of nitrobenzenesulfonamides have been extensively studied using techniques like FT-IR and FT-Raman. Such analyses provide crucial insights into the molecular structures and interactions of these compounds, enhancing our understanding of their chemical behavior and potential applications (Karabacak et al., 2012).
properties
IUPAC Name |
4-nitro-N,N-bis(prop-2-enyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-3-9-13(10-4-2)19(17,18)12-7-5-11(6-8-12)14(15)16/h3-8H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAWPVVNQSRFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide](/img/structure/B4715499.png)


![N-[4-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4715525.png)
![3-[(6,6-dimethyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(3-methylbutoxy)benzyl]propanamide](/img/structure/B4715532.png)
![methyl 2-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4715547.png)
![2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4715549.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4715551.png)
![N-[4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4715559.png)
![7-methyl-2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4715563.png)
![3-allyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4715569.png)